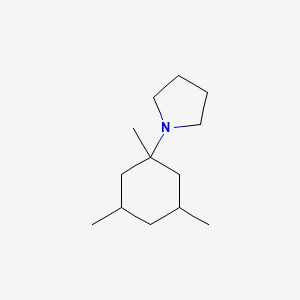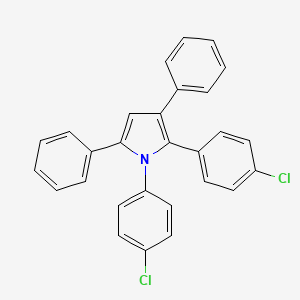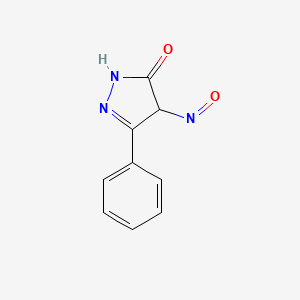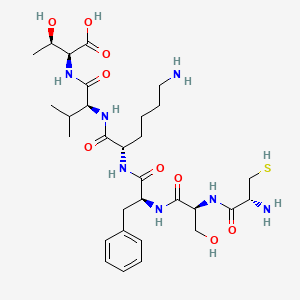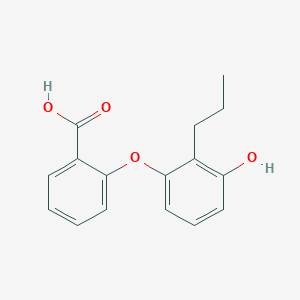
Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- is an organic compound with the molecular formula C16H16O4 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 3-hydroxy-2-propylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions and reagents used in industrial settings may vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- can be compared with other similar compounds, such as:
Benzoic acid, 3-hydroxy-: Similar structure but lacks the propyl group, leading to different chemical properties and reactivity.
Benzoic acid, 4-hydroxy-: Hydroxyl group positioned differently on the aromatic ring, affecting its reactivity and applications.
Benzoic acid, 2-(4-hydroxyphenoxy)-:
These comparisons highlight the unique features of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-, such as its specific substitution pattern and resulting chemical properties.
Properties
CAS No. |
676155-38-7 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-(3-hydroxy-2-propylphenoxy)benzoic acid |
InChI |
InChI=1S/C16H16O4/c1-2-6-11-13(17)8-5-10-14(11)20-15-9-4-3-7-12(15)16(18)19/h3-5,7-10,17H,2,6H2,1H3,(H,18,19) |
InChI Key |
GUVPYRHDBBDFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


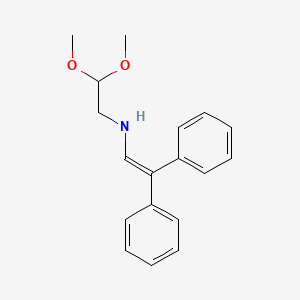
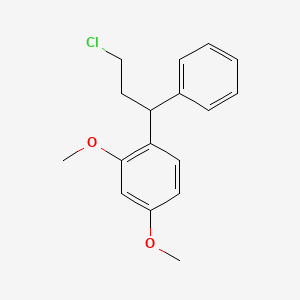

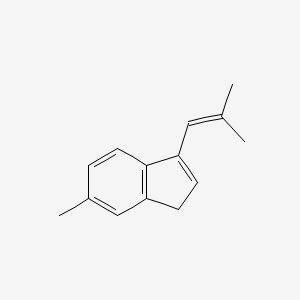
![Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-](/img/structure/B12520731.png)
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
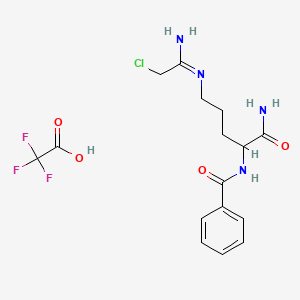
![(5-Bromo-furan-2-yl)-(1,4-diaza-bicyclo[3.2.2]non-4-yl)-methanone](/img/structure/B12520742.png)
